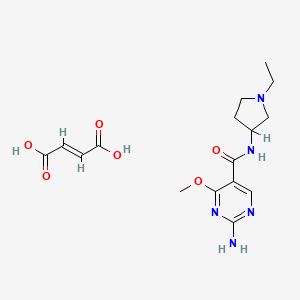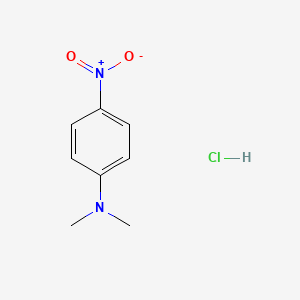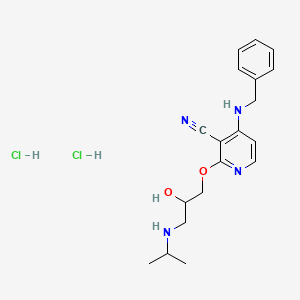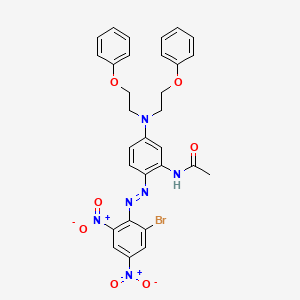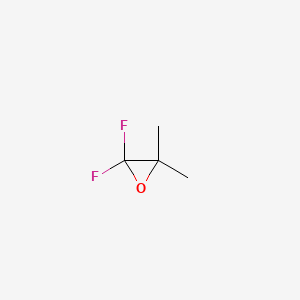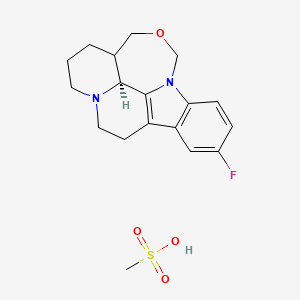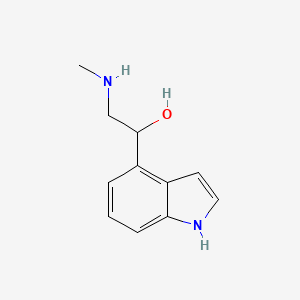
alpha-((Methylamino)methyl)-1H-indole-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((Methylamino)methyl)-1H-indole-4-methanol is a complex organic compound characterized by its unique structure, which includes an indole ring system substituted with a methylamino group and a methanol group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with indole as the core structure.
Reaction Steps: The indole undergoes a series of reactions, including alkylation and methylation, to introduce the methylamino and methanol groups.
Conditions: These reactions are often carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure the desired product is obtained.
Industrial Production Methods:
Scale-Up: The synthetic routes used in laboratory settings are adapted for industrial-scale production, often involving continuous flow reactors and large-scale reactors.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Substitution: Substitution reactions are common, where different substituents can replace the existing groups on the indole ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reagents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, which may have different biological activities.
Reduction Products: Reduced forms of the compound, which can exhibit altered chemical properties.
Substitution Products:
Scientific Research Applications
Chemistry: Alpha-((Methylamino)methyl)-1H-indole-4-methanol is used as a building block in organic synthesis, contributing to the development of new chemical entities. Biology: The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs targeting various diseases. Industry: The compound's unique properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which alpha-((Methylamino)methyl)-1H-indole-4-methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanisms can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Tryptophan: An essential amino acid that serves as a precursor to indole derivatives.
Serotonin: A neurotransmitter derived from tryptophan, sharing structural similarities with indole compounds.
Uniqueness: Alpha-((Methylamino)methyl)-1H-indole-4-methanol stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
86706-29-8 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-(1H-indol-4-yl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H14N2O/c1-12-7-11(14)9-3-2-4-10-8(9)5-6-13-10/h2-6,11-14H,7H2,1H3 |
InChI Key |
GISBUCUQKITVBB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1=C2C=CNC2=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


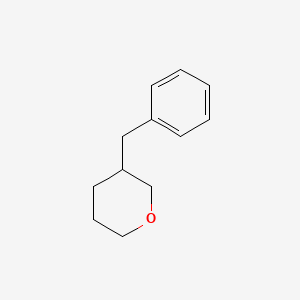
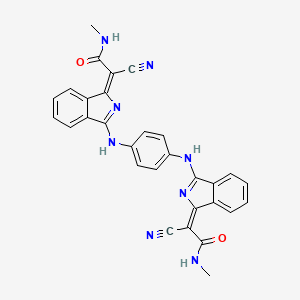

![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

